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Compound of Interest

Compound Name: Ethyl 2-(hydroxymethyl)acrylate

Cat. No.: B023875 Get Quote

This document provides a detailed protocol for the synthesis of Ethyl 2-
(hydroxymethyl)acrylate, a valuable monomer and intermediate in organic synthesis. The

primary method detailed is a robust procedure adapted from Organic Syntheses[1]. An

alternative approach, the Baylis-Hillman reaction, is also briefly discussed.

Introduction
Ethyl 2-(hydroxymethyl)acrylate is a bifunctional molecule containing both a reactive double

bond and a primary alcohol. This structure makes it a useful building block for the synthesis of

various polymers and more complex organic molecules, including pharmaceutical

intermediates[2][3]. The protocol described herein is a reliable method for the laboratory-scale

preparation of this compound[1].

Reaction Scheme
The synthesis involves the reaction of triethyl phosphonoacetate with an aqueous solution of

formaldehyde, catalyzed by potassium carbonate[1].

Overall Reaction:

(EtO)₂P(O)CH₂CO₂Et + CH₂O (aq) --(K₂CO₃)--> CH₂=C(CH₂OH)CO₂Et

Experimental Protocol
This protocol is based on the procedure published in Organic Syntheses[1].
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Materials and Equipment:

1000-mL four-necked, round-bottomed flask

Mechanical stirrer

250-mL equalizing funnel

Condenser

Thermometer

Ice bath

Rotary evaporator

Distillation apparatus

Paraformaldehyde (48 g, 1.6 mol)

1 N Phosphoric acid (4 mL)

Water (170 mL total)

Triethyl phosphonoacetate (89.6 g, 0.4 mol)

Potassium carbonate (60.7 g, 0.44 mol)

Diethyl ether (500 mL)

Brine (saturated NaCl solution)

Magnesium sulfate (anhydrous)

Procedure:

1. Preparation of Formaldehyde Solution
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In a 1000-mL four-necked flask, combine paraformaldehyde (48 g, 1.6 mol), 1 N phosphoric

acid (4 mL), and water (110 mL)[1].

Heat the mixture to 90°C for 1.5 hours with stirring to obtain a clear aqueous formaldehyde

solution[1].

Cool the solution to room temperature[1].

2. Reaction Setup

Equip the flask containing the formaldehyde solution with a mechanical stirrer, a 250-mL

equalizing funnel, a condenser, and a thermometer[1].

Add triethyl phosphonoacetate (89.6 g, 0.4 mol) to the flask and stir the solution at room

temperature at approximately 1000 rpm[1].

3. Reaction Execution

Prepare a solution of potassium carbonate (60.7 g, 0.44 mol) in water (60 mL)[1].

Add the potassium carbonate solution to the reaction mixture at room temperature. The first

10 mL should be added slowly over 10 minutes, with the remainder added more rapidly over

the next 40 minutes[1].

The reaction is exothermic; maintain the temperature between 35–40°C, using a water bath

for cooling if necessary[1]. A temperature rise to 45°C may increase the formation of ethyl

acrylate as a byproduct[1].

After the addition is complete, continue stirring for an additional 5 minutes at 40°C[1].

4. Work-up and Extraction

Rapidly cool the heterogeneous mixture to room temperature using an ice bath[1].

Add diethyl ether (200 mL) and brine (150 mL) to the flask[1].

Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the

aqueous layer.
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Extract the aqueous layer with three 100-mL portions of diethyl ether[1].

Combine all the organic layers and wash them twice with 100-mL portions of brine. This step

is crucial to remove any residual base[1].

Dry the combined organic layer over anhydrous magnesium sulfate[1].

5. Purification

Filter off the magnesium sulfate.

Evaporate the solvents (diethyl ether) under reduced pressure using a rotary evaporator[1].

Distill the remaining oil under vacuum. Collect the fraction boiling at 65–70°C (at 1 mmHg)

[1].

Safety Precautions:

All manipulations should be performed in a well-ventilated fume hood[1].

Formaldehyde is a hazardous substance; handle with appropriate personal protective

equipment.

Alternative Synthetic Route: The Baylis-Hillman
Reaction
An alternative method for synthesizing Ethyl 2-(hydroxymethyl)acrylate is the Baylis-Hillman

reaction[4][5][6]. This reaction involves the coupling of ethyl acrylate with formaldehyde,

typically catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO)[4][5]. While

atom-economical, the traditional Baylis-Hillman reaction can be slow[4][6]. Modified

procedures, such as adjusting the pH during the reaction, have been developed to improve

reaction rates and yields[4].

Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of Ethyl 2-
(hydroxymethyl)acrylate[1]
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Parameter Value

Reactants

Paraformaldehyde 48 g (1.6 mol)

Triethyl phosphonoacetate 89.6 g (0.4 mol)

Potassium carbonate 60.7 g (0.44 mol)

Product Yield & Properties

Product Mass 38.5–41.6 g

Yield 74–80%

Boiling Point 65–70°C at 1 mmHg

Refractive Index (n_D_²⁰) 1.4494

Purity High purity as determined by GLC

¹H NMR (CCl₄)
δ: 4.20 (2H, s, CH₂-OH), 5.80 (1H, s, C=CH₂),

6.15 (1H, s, C=CH₂)

¹³C NMR (CDCl₃)
δ: 60.9 (CH₂OH), 124.8 (CH₂=C), 140.2

(CH₂=C), 166.5 (COOEt)

Visualizations
Diagram 1: Experimental Workflow for the Synthesis of Ethyl 2-(hydroxymethyl)acrylate
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Step 1: Formaldehyde Preparation

Step 2: Reaction

Step 3: Work-up & Extraction

Step 4: Purification

Mix Paraformaldehyde,
1N H₃PO₄, and Water

Heat at 90°C
for 1.5 hours

Cool to Room Temp

Add Triethyl
Phosphonoacetate

To cooled formaldehyde soln

Add K₂CO₃ solution
(maintain 35-40°C)

Stir for 5 min
at 40°C

Cool to Room Temp

Add Diethyl Ether & Brine

Extract with
Diethyl Ether (3x)

Wash with Brine (2x)

Dry over MgSO₄

Filter

Evaporate Solvent

Vacuum Distillation
(65-70°C @ 1 mmHg)

Ethyl 2-(hydroxymethyl)acrylate

Click to download full resolution via product page

Caption: Workflow for Ethyl 2-(hydroxymethyl)acrylate synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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